molecular formula C19H18ClNO5 B12467753 2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

2-(3-Methoxyphenyl)-2-oxoethyl 4-[(3-chlorophenyl)amino]-4-oxobutanoate

Cat. No.: B12467753
M. Wt: 375.8 g/mol
InChI Key: OHRMANLARWWFKC-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate is an organic compound with a complex structure that includes both methoxy and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate typically involves multiple steps. One common method involves the esterification of 3-(3-chlorophenyl)propanoic acid with 2-(3-methoxyphenyl)-2-oxoethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to promote ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of 3-(3-methoxyphenyl)propanoic acid.

    Reduction: Formation of 2-(3-methoxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
  • N-alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanamides
  • Methyl-2-[(3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoyl)amino]alkanoates

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 3-[(3-chlorophenyl)carbamoyl]propanoate is unique due to its combination of methoxy and chlorophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H18ClNO5

Molecular Weight

375.8 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 4-(3-chloroanilino)-4-oxobutanoate

InChI

InChI=1S/C19H18ClNO5/c1-25-16-7-2-4-13(10-16)17(22)12-26-19(24)9-8-18(23)21-15-6-3-5-14(20)11-15/h2-7,10-11H,8-9,12H2,1H3,(H,21,23)

InChI Key

OHRMANLARWWFKC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)CCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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